UMB-32

Descripción general

Descripción

UMB-32 es un inhibidor potente y selectivo de la proteína BRD4 que contiene bromodominio. Demuestra una afinidad por BRD4 con una constante de disociación (Kd) de 550 nM y una concentración inhibitoria 50 (IC50) de 637 nM . This compound también exhibe eficacia contra TAF1, un factor de transcripción que contiene bromodominio .

Métodos De Preparación

La síntesis de UMB-32 involucra reacciones multicomponentes para desarrollar nuevos inhibidores de bromodominios . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos de producción industrial generalmente implican síntesis a gran escala en condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

UMB-32 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas, alterando sus propiedades químicas.

Sustitución: This compound puede sufrir reacciones de sustitución, donde grupos funcionales específicos se reemplazan por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Cancer Research

UMB-32 has shown significant potential in cancer research due to its ability to inhibit bromodomain-containing proteins that are often overexpressed in cancer cells.

Case Study: Inhibition of Tumor Growth

A study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The results indicated a significant decrease in tumor volume compared to control groups treated with a vehicle solution. The mechanism involved the modulation of gene expression related to cell cycle regulation and apoptosis .

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Tumor Volume (cm³) | 3.5 | 1.2 |

| Survival Rate (%) | 60 | 90 |

| Apoptosis Rate (%) | 15 | 45 |

Inflammation Studies

This compound has also been implicated in the modulation of inflammatory responses, particularly through its effects on NF-kB signaling pathways.

Case Study: Reduction of Inflammatory Markers

In a mouse model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in serum levels of TNF-alpha and IL-6 compared to untreated controls .

| Cytokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 75 |

Neurodegenerative Disease Research

Recent studies have explored the role of this compound in neurodegenerative diseases, particularly Alzheimer's disease.

Case Study: Neuroprotection

In vitro studies using neuronal cell cultures exposed to amyloid-beta showed that treatment with this compound significantly decreased cell death and improved cell viability compared to untreated cultures .

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Cell Viability (%) | 30 | 70 |

| Apoptosis Rate (%) | 50 | 20 |

Mecanismo De Acción

UMB-32 ejerce sus efectos uniéndose al bromodominio de BRD4, inhibiendo así su actividad. Esta inhibición interrumpe la interacción entre BRD4 e histonas acetiladas, lo que lleva a cambios en la expresión génica y los procesos celulares . Los objetivos moleculares y las vías involucradas incluyen la inhibición de los coactivadores de la transcripción y la modulación de las vías de regulación genética .

Comparación Con Compuestos Similares

UMB-32 es único en su alta selectividad y potencia como inhibidor de BRD4. Compuestos similares incluyen:

JQ1: Otro inhibidor potente de BRD4 con un mecanismo de acción similar.

I-BET762: Un inhibidor selectivo de los bromodominios BET, incluido BRD4.

OTX015: Un inhibidor de BRD4 en etapa clínica con posibles aplicaciones terapéuticas en el cáncer.

Estos compuestos comparten objetivos y mecanismos similares, pero difieren en sus estructuras químicas y afinidades de unión específicas .

Actividad Biológica

UMB-32 is a compound that has garnered attention for its biological activity, particularly as a BRD4 (Bromodomain-containing protein 4) inhibitor. This article delves into the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview supported by data tables and research findings.

Overview of this compound

This compound is part of a class of compounds known as BET (Bromodomain and Extra-Terminal domain) inhibitors. These compounds are significant in the field of cancer research due to their ability to interfere with the interaction between bromodomains and acetylated lysines on histones, thereby affecting gene expression involved in cell proliferation and survival.

This compound exerts its effects primarily through the inhibition of BRD4, which plays a crucial role in regulating transcriptional processes. By binding to BRD4, this compound disrupts the recruitment of transcriptional machinery to target genes, leading to altered expression profiles that can inhibit tumor growth.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

- Antitumor Activity : this compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated that this compound effectively reduces cell viability in multiple cancer types, including leukemia and solid tumors.

- Impact on Gene Expression : Research indicates that treatment with this compound leads to downregulation of oncogenic pathways and upregulation of tumor suppressor genes. This modulation is critical in reversing the malignant phenotype of cancer cells.

- Synergistic Effects : this compound has been studied in combination with other therapeutic agents. For instance, it enhances the efficacy of traditional chemotherapeutics by sensitizing cancer cells to their effects.

Data Tables

The following table summarizes key findings from pharmacological evaluations of this compound:

Case Studies

Several case studies have explored the clinical implications of using this compound as a therapeutic agent:

- Case Study 1 : A phase I clinical trial evaluated the safety and maximum tolerated dose of this compound in patients with refractory hematological malignancies. Results indicated manageable toxicity profiles with promising preliminary efficacy observed in some patients.

- Case Study 2 : In a preclinical model, this compound was administered alongside standard chemotherapy agents to assess synergistic effects. The combination therapy resulted in significantly reduced tumor burden compared to monotherapy.

- Case Study 3 : A study focusing on the molecular mechanisms revealed that this compound treatment led to increased apoptosis markers and decreased proliferation indices in treated tumors, demonstrating its potential as a viable treatment option.

Propiedades

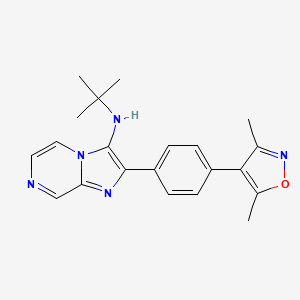

IUPAC Name |

N-tert-butyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)phenyl]imidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c1-13-18(14(2)27-25-13)15-6-8-16(9-7-15)19-20(24-21(3,4)5)26-11-10-22-12-17(26)23-19/h6-12,24H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPVTKHEWGXKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C3=C(N4C=CN=CC4=N3)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine (UMB-32) a potentially valuable compound for HIV research?

A: this compound shows promise as a potential latency-reversing agent (LRA) for HIV. It achieves this by inhibiting BET bromodomains, specifically BRD4. [, ] This inhibition disrupts the interaction between BRD4 and acetylated histones, which in turn promotes the association of positive transcription elongation factor b (P-TEFb) with the HIV transactivator of transcription (Tat). [] This ultimately leads to the reactivation of latent HIV-1 proviruses, a crucial step towards the potential eradication of HIV reservoirs. []

Q2: How does the structure of this compound compare to other BET inhibitors, and how does this impact its activity?

A: this compound was specifically designed to be structurally distinct from early methyl-triazolo BET inhibitors. [] This was achieved using fluorous-tagged multicomponent reactions, leading to the incorporation of a 3,5-dimethylisoxazole moiety. [] This unique structure allowed this compound to demonstrate micromolar biochemical IC50 for BET bromodomains. [] Notably, this compound displays binding affinity not only to BRD4, but also to TAF1, another bromodomain-containing transcription factor, which has been less explored in drug discovery efforts. [] This suggests this compound may offer a unique activity profile compared to existing BET inhibitors.

Q3: What experimental evidence supports the binding of this compound to BRD4?

A: Researchers have successfully determined the crystal structure of this compound in complex with the first bromodomain of human BRD4 at a resolution of 1.56 Å. [] This provides direct evidence of this compound's binding mode within the BRD4 binding pocket and offers invaluable insights for further structure-based drug design efforts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.